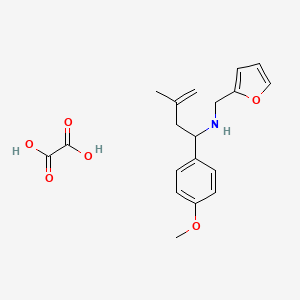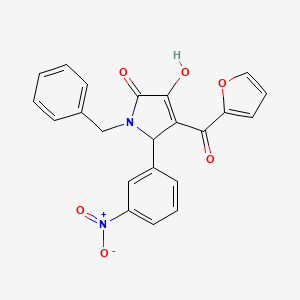![molecular formula C11H14N6S B4066128 4-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]thiomorpholine](/img/structure/B4066128.png)
4-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]thiomorpholine
Descripción general
Descripción
4-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds, such as those containing triazole and pyrimidine rings, are foundational in medicinal chemistry, offering a versatile platform for the development of therapeutics across various domains including cancer, infectious diseases, and central nervous system disorders. A review highlighted the therapeutic potential of tetrahydroisoquinolines, a class of compounds related to the query chemical, underscoring their role in anticancer drug discovery and neuroprotection against diseases like Parkinson's. These compounds exhibit a broad spectrum of activity, demonstrating significant progress in drug discovery efforts (Singh & Shah, 2017).
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives, closely related to the query molecule, have been utilized as exquisite materials for the development of optical sensors. These compounds are employed in detecting various analytes, showcasing their versatility beyond pharmaceutical applications to include roles in chemical sensing and diagnostics. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for sensing applications, highlighting their significance in both biological and medicinal contexts (Jindal & Kaur, 2021).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to the chemical structure of interest, is noted for its applications in the synthesis of compounds for the medicinal and pharmaceutical industries. Recent reviews have discussed the utilization of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, emphasizing the importance of these structures in developing lead molecules for pharmaceutical applications. This underscores the chemical's role in facilitating complex syntheses, contributing to the creation of novel therapeutics (Parmar et al., 2023).
Triazole Derivatives and Pharmaceutical Applications
Triazole derivatives, akin to the query compound, have been extensively studied for their pharmaceutical applications, yielding a range of biological activities. This class of compounds has been the focus of patent reviews, which detail novel triazole derivatives with potential uses across various therapeutic areas, including anti-inflammatory, antimicrobial, and antitumor properties. These studies reflect the ongoing interest and potential of triazole and pyrimidine scaffolds in drug development (Ferreira et al., 2013).
Propiedades
IUPAC Name |
4-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6S/c1-16-10(13-8-14-16)9-2-3-12-11(15-9)17-4-6-18-7-5-17/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWUIEKFHZVBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=NC(=NC=C2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-fluorobenzyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4066045.png)
![N-(2-furylmethyl)-5-[(2-methoxy-4-propylphenoxy)methyl]-2-furamide](/img/structure/B4066068.png)

![methyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4066091.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4066107.png)
![4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B4066109.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4066113.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B4066133.png)

![N-(3-methylphenyl)-3-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4066144.png)

![1-[4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B4066150.png)
![2-{4-[4-nitro-3-(2-pyridinylthio)phenyl]-1-piperazinyl}ethanol](/img/structure/B4066155.png)